![molecular formula C23H24N2O3 B5521552 ((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions where substrates undergo transformation under specific conditions. For instance, heating N-(2-chloroallyl)anilines with polyphosphoric acid or boron trifluoride–methanol can yield various heterocycles, including 2-methylindoles and 2-methyl-pyrrolo[3,2-c]quinolines, highlighting the diverse pathways for synthesizing complex molecules (McDonald & Proctor, 1975).
Molecular Structure Analysis
Structural analysis through techniques such as X-ray diffraction and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) provides detailed insights into the molecular geometry, bond lengths, angles, and electronic structure of complex compounds. For example, the structural features of related compounds have been extensively studied to understand their molecular conformation and the influence of various substituents on their stability and reactivity (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds can be influenced by their structural features. Studies have shown that base catalysed hydrolysis of Schiff base iron(II) iodide complexes can vary significantly with solvent effects, indicating how molecular structure impacts chemical reactions (Mohamad & Adam, 2013).
Scientific Research Applications
Synthesis and Reactivity
Heterocyclic Compound Synthesis
Research on the conversion of 2-chloroallylamines into various heterocyclic compounds, including 2-methylindoles and 2-methyl-pyrrolo[3,2-c]quinolines, showcases the reactivity of similar chemical structures under specific conditions, indicating potential pathways for synthesizing novel compounds with the given molecule (McDonald & Proctor, 1975).
Ligand Reactivity and Metal Complex Formation
Studies on Schiff base iron(II) iodide complexes and their hydrolysis kinetics reveal insights into how similar molecules could interact with metals, hinting at applications in catalysis or material science (Mohamad & Adam, 2013).
Catalysis and Enzymatic Functions
- Methanol Dehydrogenase and Catalysis: The role of methanol dehydrogenase (MDH) enzymes, which contain pyrroloquinoline quinone (PQQ) and catalyze the oxidation of methanol, highlights a potential application in biocatalysis or biofuel production. The difference in catalytic efficiency introduced by rare-earth elements in these enzymes might provide a framework for engineering more efficient catalysts using the molecule (Keltjens et al., 2014).
Molecular Assembly and Self-Assembly
- Vesicle Formation: Research on the self-assembly of vesicles from a pyridine derivative tuned by an amphiphilic amide chain in methanol suggests that molecules with similar amphiphilic properties could form nanostructures or delivery systems (You et al., 2010).
Photophysical Properties
- Chemosensors: A study on a highly selective colorimetric chemosensor for cyanide in aqueous solutions points to potential applications in environmental monitoring or analytical chemistry. The influence of solvents on selectivity could guide the design of sensors or indicators based on the structural features of your molecule (Na et al., 2014).
properties
IUPAC Name |
[(2S)-1-[[6-(2-methylphenyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-5-2-3-7-19(15)23-17(12-25-8-4-6-18(25)13-26)9-16-10-21-22(28-14-27-21)11-20(16)24-23/h2-3,5,7,9-11,18,26H,4,6,8,12-14H2,1H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRQZQXWFPBDQT-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCCC5CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCC[C@H]5CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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